Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.
Framycetin sulfate
CAS No.: 1405-10-3
Cat. No.: VC20743471
Molecular Formula: C23H48N6O17S
Molecular Weight: 712.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1405-10-3 |
---|---|
Molecular Formula | C23H48N6O17S |
Molecular Weight | 712.7 g/mol |
IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
Standard InChI | InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m1./s1 |
Standard InChI Key | OIXVKQDWLFHVGR-GQTDVWSESA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
Framycetin sulfate is identified by the CAS number 4146-30-9 and represented by the molecular formula C23H48N6O17S . This complex aminoglycoside has a molecular weight of 712.72 g/mol, positioning it as a relatively large antibiotic molecule . The compound typically appears as a white to off-white hygroscopic powder, a physical characteristic important for its storage and handling requirements .
The physical and chemical properties of framycetin sulfate are summarized in the following table:
Property | Characteristic |
---|---|
Appearance | White to off-white powder |
Melting point | >160°C (decomposition) |
Solubility in water | 250 mg/mL (275.06 mM; requires ultrasonic) |
Solubility in other solvents | Very slightly soluble in alcohol, practically insoluble in acetone |
Stability | Hygroscopic |
Storage conditions | Room temperature or -20°C freezer under inert atmosphere |
Structural Features
Framycetin sulfate's structure is characterized by amino sugar components linked by glycosidic bonds, typical of aminoglycoside antibiotics. On hydrolysis, it yields neamine and neobiosamine B, which provides insight into its structural composition . The multiple amino and hydroxyl groups in its structure contribute to its high water solubility but limited solubility in organic solvents, as reflected in the solubility data .
Mechanism of Action
Molecular Interactions
Framycetin sulfate exerts its antibacterial effects through a mechanism typical of aminoglycoside antibiotics. It acts by binding to specific components of bacterial ribosomes, particularly the 30S subunit proteins and 16S ribosomal RNA . More specifically, framycetin interacts with four nucleotides of 16S rRNA and a single amino acid of protein S12, targeting the decoding site in the vicinity of nucleotide 1400 in the 16S rRNA of the 30S subunit .
Interference with Protein Synthesis
This molecular interaction disrupts the bacterial protein synthesis machinery in several crucial ways:
-
It interferes with the formation of the initiation complex, hindering the commencement of protein synthesis
-
It causes misreading of messenger RNA (mRNA), resulting in the incorporation of incorrect amino acids into the polypeptide chain
-
This misreading leads to the production of nonfunctional or toxic peptides
-
It causes the dissociation of polysomes into nonfunctional monosomes
The cumulative effect of these disruptions is the cessation of essential protein synthesis in susceptible bacteria, ultimately leading to bacterial cell death. This bactericidal activity against a broad spectrum of microorganisms explains framycetin's clinical efficacy in various infectious conditions.
Clinical Applications and Uses
Approved Indications
Framycetin sulfate has been approved for various clinical applications, primarily as a topical antibiotic treatment. Its uses include:
-
Treatment of hemorrhoids, often in combination with other agents
-
Management of eye and ear infections
-
Reduction of nasal carriage of Staphylococcus
-
Treatment of upper respiratory tract infections, particularly in the nasal cavity, nasopharynx, and paranasal sinuses
Pediatric Applications
One particularly notable application of framycetin sulfate is in pediatric medicine. The pharmaceutical market offers limited antibacterial drugs suitable for children under one year of age, making framycetin-containing products like 'Framex' (nasal spray) especially valuable in this demographic . This nasal spray contains 8000 IU of framycetin per milliliter and has demonstrated efficacy against common pathogens of upper respiratory tract infections in children .
Unlike systemic aminoglycosides, which are associated with ototoxic side effects, topically administered framycetin demonstrates minimal systemic absorption. According to clinical studies, the level of systemic absorption during topical application is extremely low, which substantially reduces the risk of ototoxicity and other systemic adverse effects . This favorable safety profile makes framycetin sulfate an attractive option for treating localized bacterial infections in pediatric patients.
Pharmaceutical Formulations
Framycetin sulfate is available in various pharmaceutical formulations designed for specific therapeutic applications:
Available Preparations
-
Nasal sprays: Products like 'Framex' containing 8000 IU/ml for treating upper respiratory tract infections
-
Topical preparations: Creams and ointments for skin infections and hemorrhoids
-
Ophthalmic and otic solutions: For eye and ear infections
-
Combination products: Often combined with other active ingredients for synergistic effects
These formulations are marketed under various brand names globally, including Proctol, Sofracort, and Soframycin .
Research Findings and Analytical Methods
Spectrophotometric Analysis
Recent research has focused on developing reliable analytical methods for quantifying framycetin sulfate in pharmaceutical preparations. A study conducted at the National University of Uzbekistan developed a spectrophotometric method for analyzing framycetin sulfate in the drug 'Framex' (nasal spray) . This method was validated for multiple parameters:
-
Specificity: The ability to unequivocally assess framycetin in the presence of other components
-
Correctness: Accuracy of the analytical results
-
Linearity: Proportional relationship between concentration and response
-
Repeatability: Precision under the same operating conditions
-
Intralaboratory accuracy: Consistency of results within the laboratory
The researchers concluded that the developed methodology was valid for all characteristics and could be reliably used for the quantitative determination of framycetin sulfate in both raw substances and finished pharmaceutical products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume